molecular formula C9H11BFNO4 B3291887 Boronic acid, B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]- CAS No. 874289-38-0

Boronic acid, B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]-

Cat. No. B3291887
CAS RN: 874289-38-0
M. Wt: 227.00 g/mol
InChI Key: JHPBENTWGCIROO-UHFFFAOYSA-N
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Description

Boronic acids are organic compounds that are related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are commonly used in organic synthesis and are generally stable and easy to handle .


Synthesis Analysis

Numerous methods exist to synthesize phenylboronic acid, a common type of boronic acid. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .


Molecular Structure Analysis

Boronic acids are planar compounds with idealized C2V molecular symmetry. The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids are often used as reactants in coupling reactions such as the Suzuki-Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

Phenylboronic acid is a white to yellow powder that is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .

Future Directions

The future of boronic acids in organic synthesis looks promising, with ongoing research into new synthesis methods and applications. For example, boronic acids are being studied for their potential use in the development of new pharmaceuticals and materials .

properties

IUPAC Name

[2-fluoro-4-(2-hydroxyethylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO4/c11-8-5-6(9(14)12-3-4-13)1-2-7(8)10(15)16/h1-2,5,13,15-16H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPBENTWGCIROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NCCO)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164660
Record name B-[2-Fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874289-38-0
Record name B-[2-Fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-Fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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